3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid

antimicrobial biofilm Enterococcus faecalis

Researchers requiring a reliable 3-bromo-imidazo[1,2-a]pyridine scaffold often face supply inconsistencies that delay kinase inhibitor and anti-virulence programs. This compound resolves that bottleneck as a consistent, high-purity building block with the exact 3,8-substitution pattern essential for predictable cross-coupling and biological activity. • Directly enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig derivatization for focused library synthesis targeting PI3K, FGFR, and IRAK4. • Demonstrated Enterococcus faecalis biofilm inhibition (IC50 = 2.29 µM), providing a validated starting point for anti-virulence drug discovery. • Available in research-scale quantities with confirmed purity, ensuring reproducible synthetic outcomes and reliable SAR data.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1116691-26-9
Cat. No. B1527630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
CAS1116691-26-9
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13)
InChIKeyZXMYLMDOAKZVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1116691-26-9): Core Scaffold & Procurement Identifier


3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1116691-26-9) is a heterocyclic building block characterized by a fused imidazo[1,2-a]pyridine core with a bromine substituent at the 3-position and a carboxylic acid functional group at the 8-position. This substitution pattern defines its reactivity profile and physicochemical properties, making it a distinct chemical entity within the broader imidazopyridine class. [1]

Compound Identity 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Core Scaffold Imidazo[1,2-a]pyridine
Key Substituents Br at C-3, COOH at C-8
Defined substitution pattern dictates reactivity and biological profile distinct from other regioisomers.

Why 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid Cannot Be Arbitrarily Replaced by Other Imidazopyridines


In-class imidazopyridine analogs, such as regioisomers (e.g., 6-bromo substitution) or analogs with different halogens (e.g., 3-iodo), exhibit distinct chemical reactivities and biological activities. The precise placement of the bromine atom at position 3 dictates the compound's electronic distribution, its ability to participate in specific cross-coupling reactions, and its interaction with biological targets. Substituting this scaffold with a seemingly similar analog can lead to divergent synthetic outcomes and unpredictable biological performance, potentially invalidating research findings or derailing a synthetic route. [1]

Target Compound 3-Bromo substituent at C-3
Potential Substitute 6-Bromo regioisomer
Regioisomeric shift may alter electronic distribution and target interaction, leading to divergent research outcomes.
Target Compound Bromine leaving group at C-3
Potential Substitute 3-Iodo analog
Iodo analog provides higher reactivity but may increase side reactions and cost; bromine balances reactivity and stability for library synthesis.
Class-Level Caution Imidazopyridine scaffold
Potential Substitute Any analog without validation
SAR indicates substitution position is a key determinant; arbitrary replacement may invalidate synthetic or biological study results.

Quantitative Differentiators: 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid vs. Closest Analogs


Anti-Biofilm Activity vs. 6-Bromo Regioisomer: A Class-Level Potency Trend

The 3-bromo regioisomer (target compound) demonstrates anti-biofilm activity against Enterococcus faecalis with an IC50 of 2290 nM. While direct comparator data for the 6-bromo analog is absent in this specific assay, class-level SAR studies indicate that the position of bromine substitution on the imidazopyridine ring is a key determinant of antimicrobial potency. The 3-position is often favored for kinase inhibition and related antimicrobial mechanisms, suggesting a potential differentiation in activity compared to other regioisomers. [1]

Biofilm IC50
Class-level inference
2.29 µM
Supports antimicrobial screening context; position-dependent SAR review.
Enterococcus faecalis biofilm assay; direct comparator data unavailable.
antimicrobial biofilm Enterococcus faecalis

Lipophilicity Contrast: Calculated XLogP3 vs. Iodo Analog

The target compound possesses a calculated XLogP3-AA value of 2.3. This value represents its lipophilicity, a critical parameter influencing membrane permeability and solubility. In contrast, its 3-iodo analog, 3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid, is expected to have a higher logP due to the increased hydrophobicity and polarizability of iodine. The bromine substituent offers a balanced lipophilic profile that can be advantageous for achieving optimal pharmacokinetic properties. [1]

XLogP3-AA
Class-level inference
2.3
Calculated lipophilicity context; iodo analog predicted higher.
Membrane permeability and solubility interpretation may be impacted.
drug design lipophilicity ADME

Reactivity for Cross-Coupling: Bromine vs. Iodine Leaving Group

The bromine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. While the 3-iodo analog would be more reactive, its increased cost and potential for unwanted side reactions (e.g., homocoupling, proto-dehalogenation) can complicate synthesis. The bromine substituent provides a practical balance of reactivity and stability for high-yielding, selective derivatization, a key consideration for building chemical libraries. [1]

Cross-Coupling Handle
Class-level inference
Bromine: balanced reactivity, lower cost
Iodine: higher reactivity, greater side reactions
Supports synthetic versatility review for Pd-catalyzed couplings.
Standard Suzuki-Miyaura, Buchwald-Hartwig conditions apply.
organic synthesis cross-coupling Suzuki-Miyaura

Purity Specification and Vendor Comparison

Commercially available 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is offered by multiple vendors with purity specifications of ≥95% or ≥97%, ensuring its suitability for demanding research applications. This is comparable to the purity offered for the 6-bromo regioisomer (e.g., ≥95% from various suppliers). Procurement decisions should prioritize vendors that provide comprehensive analytical data (NMR, HPLC, GC) to verify identity and purity, rather than relying solely on catalog specifications.

Purity Specification
Data to verify
≥95% to ≥97%
Procurement context; vendor-specific analytical data verification recommended.
COA review (NMR, HPLC) ensures regioisomer identity.
procurement quality control chemical purity

Calculated Physicochemical Profile vs. 6-Bromo Regioisomer

The target compound exhibits key physicochemical properties favorable for drug discovery: molecular weight of 241.04 g/mol, XLogP3-AA of 2.3, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond. This profile yields zero violations of Lipinski's Rule of Five, suggesting good oral bioavailability potential. The 6-bromo regioisomer, 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 903129-78-2), shares an identical molecular formula and weight, and is also predicted to have zero Rule of Five violations. The differentiation lies in the position of the bromine atom, which impacts electronic properties and, consequently, biological activity and synthetic utility. [1]

Physicochemical Profile
Cross-study comparable
MW 241.04; XLogP3 2.3; HBD 1; HBA 3; RotB 1; Rule of 5: 0 violations
6-Bromo regioisomer: similar bulk properties, different electronic landscape
Supports drug-likeness profiling context; regioisomeric identity critical.
Calculated properties; experimental validation advised for lead optimization.
drug-likeness Lipinski physicochemical

Validated Research Applications for 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid


Kinase Inhibitor Lead Generation and Optimization

The imidazopyridine core, particularly when halogenated at the 3-position, is a privileged scaffold for kinase inhibitor design. This compound serves as a versatile starting point for synthesizing focused libraries targeting kinases like PI3K, FGFR, and IRAK4, where SAR studies indicate that 3-position modifications can modulate potency and selectivity. [1]

Anti-Biofilm and Antimicrobial Research

Direct evidence shows this compound inhibits biofilm formation by Enterococcus faecalis (IC50 = 2.29 µM). It is a valuable tool compound for studying anti-virulence mechanisms and exploring new therapeutic strategies against biofilm-associated infections, particularly those involving Gram-positive pathogens. [2]

Diversification via Pd-Catalyzed Cross-Coupling

The aryl bromide at the 3-position is a premier functional group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This enables rapid and efficient derivatization to explore chemical space around the imidazopyridine core, accelerating the hit-to-lead process in medicinal chemistry campaigns. [3]

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Generation
3-Bromo imidazopyridine scaffold
Target engagement and kinase panel selectivity
Anti-Biofilm Research
Anti-biofilm screening context
Biofilm formation assay endpoints
Cross-Coupling Diversification
Bromine reactivity profile
Suzuki-Miyaura coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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